molecular formula C6H10O2 B156250 3-Butenoic acid, ethyl ester CAS No. 1617-18-1

3-Butenoic acid, ethyl ester

Cat. No. B156250
CAS RN: 1617-18-1
M. Wt: 114.14 g/mol
InChI Key: BFMKFCLXZSUVPI-UHFFFAOYSA-N
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Description

3-Butenoic acid, ethyl ester is a chemical compound that is part of the ester family, which are derived from acids where at least one -OH (hydroxyl) group is replaced by an -O-alkyl (alkoxy) group. The compound is related to 3-butenoic acid with the addition of an ethyl group.

Synthesis Analysis

The synthesis of derivatives of 3-butenoic acid, ethyl ester, can be achieved through various methods. One approach involves the preparation of (E)-4-alkoxy-2-amino-3-butenoic acid esters from 3-alkoxy-1-isocyanopropenes. This process includes the generation of 3-alkoxy-1-isocyano-1-lithiopropenes by treating 3-alkoxy-1-isocyanopropenes with LDA in THF at -78 °C, followed by reaction with alkyl chlorocarbonates to afford 4-alkoxy-2-isocyano-3-butenoates. These intermediates are then transformed into formylamino esters and further modified by ethoxycarbonylation and alkylation to produce the final alkylated isocyano 3-butenoates .

Molecular Structure Analysis

The molecular structure of 3-butenoic acid, ethyl ester derivatives can be manipulated through selective gamma substitution. For instance, ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes selective reaction at carbon 4 when treated with a Lewis acid and various carbonyl compounds, leading to highly selective gamma substitution on an α,β-unsaturated ester .

Chemical Reactions Analysis

Chemical reactions involving 3-butenoic acid, ethyl ester derivatives can be quite diverse. For example, ethyl-2,3-butadienoate can undergo a formal catalytic asymmetric [4+2] addition with acyclic enones to yield dihydropyrans with excellent yields and enantioselectivity . Additionally, ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate can be prepared regio- and stereo-specifically and then react with terminal alkynes via the Sonogashira reaction to afford (2Z)-en-4-ynoic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-butenoic acid, ethyl ester derivatives can be influenced by the introduction of various substituents. For instance, the chemoenzymatic synthesis of 2-benzyl-3-butenoic acid involves the alkylation of dienolates derived from crotonic and vinylacetic acids, followed by chemoselective enzymatic esterification and hydrolysis to obtain isomerically pure acid . The preparation of ethyl 4-bromo-2-butenoate from 2-butenoic acid through esterification and bromination reactions also highlights the structural modifications that can be made to the parent compound, affecting its properties and potential applications .

Scientific Research Applications

1. Chemical Synthesis and Reactions

  • Gamma Substitution in α,β-Unsaturated Esters : Ethyl 3-methyl-2-trimethylsilyl-3-butenoate undergoes selective gamma substitution, representing a key method in organic synthesis involving α,β-unsaturated esters (Albaugh-Robertson & Katzenellenbogen, 1982).
  • Synthesis of 3-Alkoxyalkanoic Esters : Demonstrates the direct synthesis of 3-alkoxyalkanoic esters from acetals and Reformatsky reagents, highlighting the importance of ethyl 4-bromo-2-butenoate in regioselective reactions (Basile, Tagliavini, Trombini & Umani-Ronchi, 1990).
  • Enolate Ion Application in Biocatalytic Synthesis : Ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates are used in biocatalytic synthesis of quinoxalinones and benzoxazin-ones, showcasing an eco-friendly and efficient approach (Petronijević et al., 2017).

2. Analytical Chemistry

  • GC-MS Analysis : 2-Acetyl-hexanoic acid ethyl ester, a derivative, is analyzed by gas chromatography-mass spectrometry, illustrating its role in analytical methods (W. Ming, 2007).

3. Organic Chemistry Mechanisms

  • Electron Ionization of Isomeric Esters : Methyl ethyl esters of 2-methylmaleic acid demonstrate different fragmentation patterns in mass spectrometry, contributing to the understanding of reaction mechanisms (Tamiri et al., 2003).

4. Aromatic Compound Synthesis

  • Synthesis of Aromatic Esters : In the preparation of aromatic esters like 2-phenoxyisobutyric acid ethyl ester, this compound plays a role in complex organic syntheses (Hsiao & Weng, 1999).

Mechanism of Action

Target of Action

Similar compounds such as omega-3-acid ethyl esters are known to interact with peroxisome proliferator-activated receptors (ppars) and very low-density lipoprotein (vldl) particles .

Mode of Action

It’s known that esters can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Similar compounds like omega-3-acid ethyl esters are known to reduce the production of triglycerides in the liver and enhance the clearance of triglycerides from circulating vldl particles . This suggests that 3-Butenoic acid, ethyl ester may also influence lipid metabolism.

Pharmacokinetics

The compound’s molecular weight of 1141424 suggests that it may be readily absorbed and distributed in the body.

Action Environment

The action, efficacy, and stability of 3-Butenoic acid, ethyl ester can be influenced by various environmental factors. For example, the compound’s reactivity may be affected by the presence of other reactive species in the environment . Additionally, factors such as temperature and pH could influence the compound’s stability and its interactions with its targets.

properties

IUPAC Name

ethyl but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10O2/c1-3-5-6(7)8-4-2/h3H,1,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFMKFCLXZSUVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

905817-82-5
Record name Ethyl vinylacetate homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905817-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9074698
Record name 3-Butenoic acid, ethyl ester
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Butenoic acid, ethyl ester

CAS RN

1617-18-1
Record name Ethyl vinylacetate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-Butenoic acid, ethyl ester
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Record name Ethyl 3-butenoate
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Record name 3-Butenoic acid, ethyl ester
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Record name 3-Butenoic acid, ethyl ester
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Record name Ethyl 3-butenoate
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Synthesis routes and methods

Procedure details

Same as Example 1, but with the use of 1.1 mole of sodium ethylate in the form of a solution of 14.5% by weight in ethanol with a content of 0.62 wt.-% of NaOH, and 200 ml of ethanol containing 0.28 wt.-% of H2O, one mole of allyl chloride is reacted at 1.5 at. and a pH of 10.0. The filtration and distillation yield 94.0 g of crotonic acid ethyl ester (yield 89.5%, 6.9 g of vinyl acetic acid ethyl ester (yield 6.6%) and 0.7 g of β-ethoxybutyric acid ethyl ester (yield 0.5%) for a transformation of 92.4% of the allyl chloride.
Quantity
1.1 mol
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reactant
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1 mol
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200 mL
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94 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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